Cytotoxicity in Human Hepatocellular Carcinoma Cells: 13-Fold Lower Potency than Trichlorinated Analog
In a comparative in vitro cytotoxicity study using human hepatocellular carcinoma cells, 2-bromo-3-pyridinol demonstrated an EC₅₀ of 6214.5 μM, indicating low acute cytotoxicity. In stark contrast, the related halopyridinol 3,5,6-trichloro-2-pyridinol exhibited an EC₅₀ of 474.3 μM, making it 13.0 times more cytotoxic [1].
| Evidence Dimension | In vitro cytotoxicity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 6214.5 μM |
| Comparator Or Baseline | 3,5,6-Trichloro-2-pyridinol; EC₅₀ = 474.3 μM |
| Quantified Difference | 13.0-fold lower cytotoxicity (i.e., 3,5,6-trichloro-2-pyridinol is 13x more potent) |
| Conditions | Human hepatocellular carcinoma cells |
Why This Matters
This establishes a clear safety differentiation for researchers selecting a halopyridinol scaffold; 2-bromo-3-pyridinol offers a substantially lower cytotoxic baseline, which is critical for medicinal chemistry programs aiming to minimize off-target toxicity.
- [1] Wang L, et al. A group of emerging heterocyclic nitrogenous disinfection byproducts: Formation and cytotoxicity of halopyridinols in drinking water. J Hazard Mater. 2024; 38743981. doi:10.1016/j.jhazmat.2024.134281 View Source
